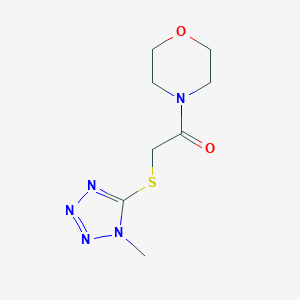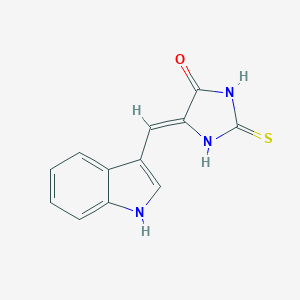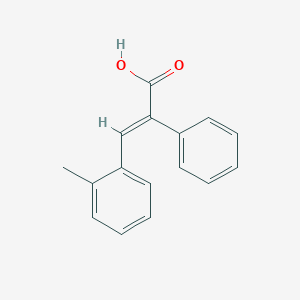
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as MPHP, is a chemical compound that belongs to the class of synthetic cathinones. It is a popular research chemical that has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating effects observed.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulating effects. However, it can also produce negative effects, such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has several advantages for use in lab experiments, including its potent stimulating effects and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, and the lack of long-term safety data.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, including further exploration of its potential therapeutic applications, the development of safer and more effective analogs, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action and potential risks associated with N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide use.
In conclusion, N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. While its stimulating effects and potential therapeutic applications make it an attractive research chemical, it is important to continue studying its mechanisms of action and potential risks to ensure its safe and responsible use in scientific research.
合成方法
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide can be synthesized through various methods, including reductive amination, Friedel-Crafts acylation, and Mannich reaction. However, the most commonly used method is reductive amination, which involves the reaction of 4-methoxyphenylacetone with piperidine and sodium borohydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain pure N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide.
科学研究应用
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been widely used in scientific research due to its potential applications in various fields, including pharmacology, toxicology, and neuroscience. It has been studied for its effects on the central nervous system, including its ability to act as a psychostimulant and produce euphoria, increased energy, and heightened alertness. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
属性
产品名称 |
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
InChI 键 |
VINDQQPTKXLUTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)



![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)


![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)